An In-depth Technical Guide to 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole
An In-depth Technical Guide to 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole
CAS Number: 104618-33-9
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Known and the Novel
This technical guide delves into the chemistry and potential utility of 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole. It is critical to establish at the outset that while the core structure, the 2-aminobenzothiazole scaffold, is of significant interest in medicinal chemistry, the specific phthalimido derivative detailed herein is not extensively documented in publicly available scientific literature. Consequently, this guide adopts a dual-pronged approach.
Firstly, it provides a comprehensive, experimentally grounded overview of a key precursor, 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, for which robust synthetic protocols and characterization data exist, primarily due to its role as an intermediate in the synthesis of the dopamine agonist, pramipexole.[1][2]
Secondly, leveraging established principles of organic synthesis, this guide outlines a logical and detailed protocol for the synthesis of the target molecule, 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole, from its diamino precursor. The discussion of its potential biological significance is therefore inferential, based on the known pharmacology of the aminobenzothiazole core and the chemical properties of the phthalimido group.
This document is structured to provide both a solid foundation in the established chemistry of the precursor and a forward-looking perspective on the synthesis and potential applications of its phthalimido derivative, thereby serving as a valuable resource for researchers exploring novel compounds in this chemical space.
PART 1: The Foundational Precursor: 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
The journey to our target molecule begins with a thorough understanding of its immediate precursor, 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. This diamine is a critical intermediate in the industrial synthesis of pramipexole, a potent dopamine agonist used in the treatment of Parkinson's disease.[1][2] Its synthesis is well-established and serves as a testament to efficient, multi-step, one-pot reaction sequences.
Synthesis of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole: A Step-by-Step Protocol
The synthesis of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole is a classic example of heterocycle formation through a cascade of reactions. The following protocol is a synthesis of established methods.[1][2][3]
Core Principle: The synthesis commences with the bromination of a protected aminocyclohexanone, followed by cyclization with thiourea to form the aminothiazole ring, and finally deprotection to yield the desired diamine.
Experimental Protocol:
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Preparation of the Starting Material: The synthesis typically begins with 4-acetamidocyclohexanone. This can be prepared by the oxidation of 4-acetamidocyclohexanol.
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Bromination: In a suitable reaction vessel, 4-acetamidocyclohexanone is dissolved in an aqueous solvent. Bromine is then added dropwise to the solution, maintaining the temperature to ensure selective bromination at the alpha-carbon to the ketone, yielding 2-bromo-4-acetamidocyclohexanone. The aqueous medium is a key choice for a more environmentally benign process compared to traditional methods using glacial acetic acid.
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Thiazole Ring Formation: Following the bromination, without isolation of the intermediate, thiourea is added to the reaction mixture. Upon heating, the thiourea undergoes a condensation reaction with the α-bromoketone to form the 2-aminothiazole ring, resulting in the formation of 6-acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole.
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Hydrolysis (Deprotection): An aqueous solution of a strong acid, such as hydrobromic acid, is then added to the reaction mixture. The mixture is heated to reflux to hydrolyze the acetyl protecting group from the 6-amino position.
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Isolation: Upon cooling, the dihydrobromide salt of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole precipitates. This can be isolated by filtration. The free base can be obtained by neutralization with a suitable base.
Causality in Experimental Choices:
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One-Pot Synthesis: The decision to perform these steps sequentially in a single reaction vessel without isolating intermediates is a significant process optimization. It reduces solvent waste, minimizes product loss during transfers, and improves overall efficiency.[1]
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Aqueous Solvent: The use of water as a solvent for the bromination step is a greener alternative to halogenated solvents or glacial acetic acid, which were used in earlier synthetic routes.[1]
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Acidic Hydrolysis: Hydrobromic acid is an effective reagent for the deprotection of the acetamido group, and its use is convenient as it is often used in salt formation for purification.
Data Summary for 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole:
| Property | Value | Source |
| CAS Number | 104617-49-4 (racemate) | |
| Molecular Formula | C₇H₁₁N₃S | |
| Molecular Weight | 169.25 g/mol |
PART 2: Synthesis of 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole
With a reliable supply of the diamino precursor, we can now turn our attention to the synthesis of the target molecule. The introduction of a phthalimido group is a common strategy in medicinal chemistry to protect an amine or to modulate the biological activity of a molecule.
Proposed Synthetic Protocol: Phthaloylation of the 6-Amino Group
The selective functionalization of the 6-amino group in the presence of the 2-amino group on the thiazole ring is the key challenge in this synthesis. The 2-amino group is part of an aminal-like system and is generally less nucleophilic than the aliphatic 6-amino group. This difference in reactivity should allow for selective acylation at the 6-position.
Experimental Protocol:
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Reactant Preparation: In a dry, inert atmosphere, dissolve 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
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Addition of Phthalic Anhydride: To this solution, add one equivalent of phthalic anhydride.
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Reaction Conditions: The reaction mixture is then heated to a moderate temperature (e.g., 80-100 °C) to facilitate the initial acylation to form the phthalamic acid intermediate, followed by cyclization to the phthalimide. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole.
Self-Validating System for the Protocol:
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Spectroscopic Analysis: The structure of the final product should be unequivocally confirmed by a suite of spectroscopic methods:
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¹H NMR: Expect to see the disappearance of the signal corresponding to the primary amine protons at the 6-position and the appearance of characteristic aromatic protons of the phthalimido group.
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¹³C NMR: The appearance of new carbonyl signals from the phthalimide group and shifts in the signals of the cyclohexyl ring carbons will be indicative of successful reaction.
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Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the product (C₁₅H₁₃N₃O₂S).
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Infrared (IR) Spectroscopy: The appearance of characteristic imide C=O stretching bands will provide further evidence of the phthalimido group.
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Purity Assessment: The purity of the final compound should be assessed by high-performance liquid chromatography (HPLC).
Visualizing the Synthetic Workflow:
Caption: Synthetic pathway from 4-acetamidocyclohexanone to the target molecule.
PART 3: Potential Biological Significance and Future Directions
The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. Derivatives of 2-aminobenzothiazole have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The introduction of a phthalimido group could have several implications for the biological activity of the molecule:
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Modulation of Lipophilicity: The phthalimido group is a relatively non-polar, planar moiety that would significantly increase the lipophilicity of the molecule. This could enhance its ability to cross cell membranes and potentially interact with intracellular targets.
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Introduction of Hydrogen Bonding Capabilities: The carbonyl groups of the phthalimide can act as hydrogen bond acceptors, potentially leading to new interactions with biological targets.
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Steric Influence: The bulky phthalimido group will impose significant steric constraints, which could lead to selective binding to certain protein targets.
Hypothesized Signaling Pathway Interactions:
Given the known activities of other 2-aminobenzothiazole derivatives, it is plausible that 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole could be investigated for its effects on various signaling pathways implicated in disease. For instance, many 2-aminobenzothiazole compounds are known to be kinase inhibitors.
Caption: Hypothesized mechanism of action via kinase inhibition.
Future Research:
The lack of published data on 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole presents a clear opportunity for novel research. Key areas for investigation would include:
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Confirmation of Synthesis and Characterization: The first step would be to synthesize and fully characterize the compound according to the proposed protocol.
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In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines and microbial strains to identify any potential bioactivity.
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Target Identification: If bioactivity is observed, further studies would be needed to identify the specific molecular target(s) of the compound.
References
- Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. WO2004041797A1.
- Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. US20060100256A1.
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Synthesis and anthelmintic activity of 2-amino-6-substituted benzothiazoles. ResearchGate. [Link]
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2-Amino-6-phthalimido-4,5,6,7-tetrahydro-1,3-benzothiazole. Veeprho. [Link]
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Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal. [Link]
- Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. EP1562921A1.
-
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)-. PubChem. [Link]
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2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole. PubChem. [Link]
Sources
- 1. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 2. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 3. PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921 [data.epo.org]
